molecular formula C21H24ClN3O6S B4112474 2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide

2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide

Cat. No.: B4112474
M. Wt: 481.9 g/mol
InChI Key: PTYKLIRPKBJVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro, methyl, nitrophenyl, and sulfonyl group attached to a phenoxy and cyclohexylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenol with N-cyclohexylacetamide under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or further functionalized phenoxy derivatives .

Scientific Research Applications

2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O6S/c1-14-10-18(22)20(32(29,30)24-16-8-5-9-17(11-16)25(27)28)12-19(14)31-13-21(26)23-15-6-3-2-4-7-15/h5,8-12,15,24H,2-4,6-7,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYKLIRPKBJVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide
Reactant of Route 3
Reactant of Route 3
2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide
Reactant of Route 4
Reactant of Route 4
2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide
Reactant of Route 5
Reactant of Route 5
2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide
Reactant of Route 6
Reactant of Route 6
2-[4-chloro-2-methyl-5-[(3-nitrophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.